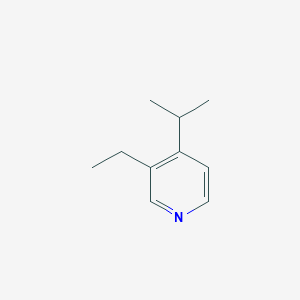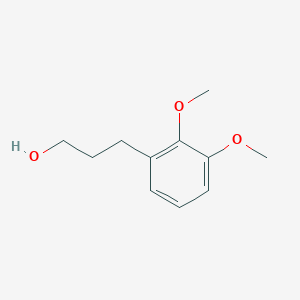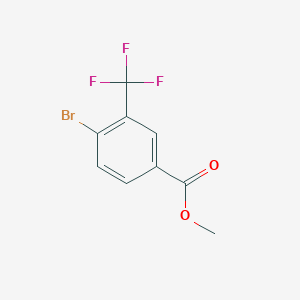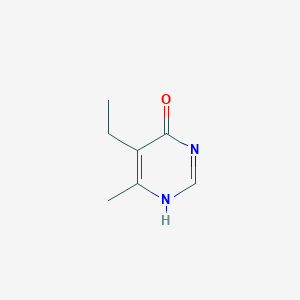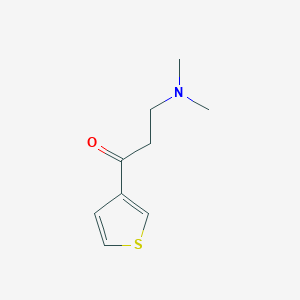![molecular formula C13H25O7PS B009887 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate CAS No. 19594-38-8](/img/structure/B9887.png)
3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate is a chemical compound that is widely used in scientific research. It is a member of the family of organophosphorus compounds and is used as a reagent in organic synthesis. The compound has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.
Wirkmechanismus
The mechanism of action of 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate involves the introduction of the diethylthiophosphoryl group into organic molecules. This group is known to be a good leaving group, which makes it useful in organic synthesis. The compound is also known to have a high affinity for enzymes that contain a serine residue in their active site.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate are not well studied. However, it is known to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. The compound is also known to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate in lab experiments include its high reactivity, ease of synthesis, and low cost. The compound is also stable under a wide range of conditions, making it easy to handle in the lab. However, the compound is highly toxic and must be handled with care. In addition, its high reactivity can make it difficult to control the reaction, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the use of 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate in scientific research. One area of research is the development of new synthetic methods using the compound as a reagent. Another area of research is the study of the compound's mechanism of action and its effects on enzymes and other biological molecules. Finally, the compound's potential as a therapeutic agent for the treatment of fungal and bacterial infections could be explored further.
Conclusion:
In conclusion, 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate is a versatile compound that has a wide range of applications in scientific research. Its ease of synthesis, stability, and reactivity make it a valuable reagent for organic synthesis. The compound's potential as a therapeutic agent and its effects on biological molecules make it an interesting area of research for future studies.
Synthesemethoden
The synthesis of 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate involves the reaction between diethylthiophosphoryl chloride and 3-hydroxypropionic acid. The reaction is carried out in the presence of a base such as triethylamine. The resultant product is then purified by column chromatography to obtain the desired compound. The yield of the reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate is widely used in scientific research as a reagent in organic synthesis. It is used to introduce the diethylthiophosphoryl group into organic molecules. The compound is also used as a precursor for the synthesis of other organophosphorus compounds. In addition, it is used as a cross-linking agent for the preparation of polymer materials.
Eigenschaften
CAS-Nummer |
19594-38-8 |
|---|---|
Produktname |
3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate |
Molekularformel |
C13H25O7PS |
Molekulargewicht |
356.37 g/mol |
IUPAC-Name |
(3-diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate |
InChI |
InChI=1S/C13H25O7PS/c1-5-11(14)17-10-9-13(20-12(15)6-2)22-21(16,18-7-3)19-8-4/h13H,5-10H2,1-4H3 |
InChI-Schlüssel |
WESXDFVWRDIYEP-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCCC(OC(=O)CC)SP(=O)(OCC)OCC |
Kanonische SMILES |
CCC(=O)OCCC(OC(=O)CC)SP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



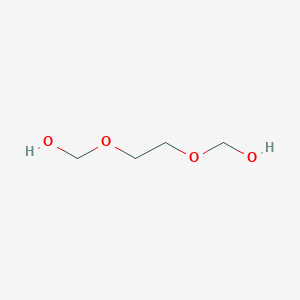
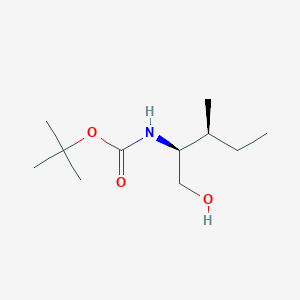
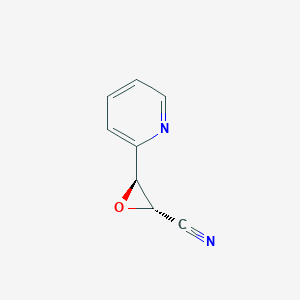
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
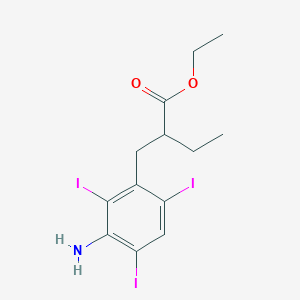
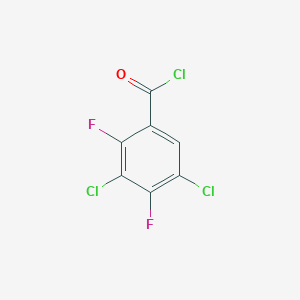
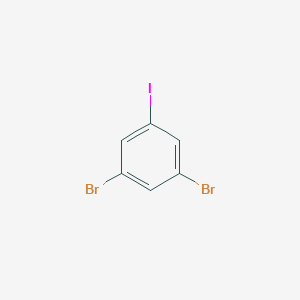
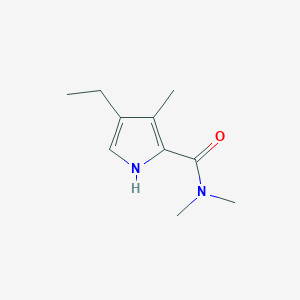
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)
